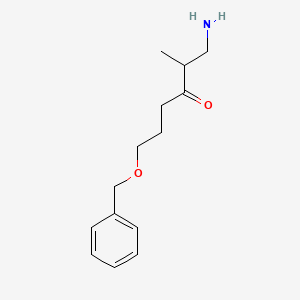

1-Amino-6-(benzyloxy)-2-methylhexan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-amino-2-methyl-6-phenylmethoxyhexan-3-one |

InChI |

InChI=1S/C14H21NO2/c1-12(10-15)14(16)8-5-9-17-11-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11,15H2,1H3 |

InChI Key |

NONCJGBFPUYRMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(=O)CCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Amino-6-(benzyloxy)-2-methylhexan-3-one

No specific synthetic routes for this compound have been published. General approaches to similar β-amino ketones often involve either linear or convergent strategies.

Convergent and Linear Synthesis Pathways

A linear synthesis would involve the sequential modification of a starting material, building the carbon skeleton and introducing the required functional groups step-by-step. For the target molecule, this could hypothetically begin with a precursor already containing the benzyloxy group, followed by chain extension and subsequent introduction of the amine and ketone functionalities.

A convergent synthesis , in contrast, would involve the separate synthesis of key fragments of the molecule, which are then combined in a later step. For this compound, a possible convergent strategy could involve the coupling of a fragment containing the benzyloxy group with another fragment containing the amino and methyl-ketone precursor functionalities.

Without specific literature, it is not possible to state which of these pathways, if any, has been established for this compound.

Key Step Analysis: Introduction of the Benzyloxy Group, Amination, and Ketone Formation

The key chemical transformations required for the synthesis of this compound would include:

Introduction of the Benzyloxy Group: This is typically achieved via a Williamson ether synthesis, where an alcohol is deprotonated with a base and reacted with benzyl (B1604629) bromide or a similar benzyl halide.

Amination: The introduction of the amino group can be accomplished through various methods, such as reductive amination of a corresponding ketone, addition of an amine to an α,β-unsaturated ketone (aza-Michael addition), or through the use of nitrogen-containing nucleophiles.

Ketone Formation: The ketone functionality could be introduced through the oxidation of a secondary alcohol, the reaction of an organometallic reagent with a carboxylic acid derivative (like a Weinreb amide), or through rearrangements.

The specific reagents and conditions for these key steps for the target molecule have not been documented.

Optimization of Reaction Conditions and Yields

The optimization of a chemical synthesis involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the product. As no synthesis has been reported, there is no available data on the optimization of reaction conditions or the achievable yields for the preparation of this compound.

Enantioselective and Diastereoselective Synthesis of this compound

The target compound contains a stereocenter at the second carbon atom. The synthesis of a single enantiomer or diastereomer would require the use of asymmetric synthesis techniques.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of a chiral β-amino ketone, a chiral auxiliary could be attached to either the amine or the ketone precursor to control the stereoselective formation of the C-N or C-C bond that establishes the stereocenter. No application of this methodology to the synthesis of this compound has been reported.

Asymmetric Catalysis in Stereoselective Construction (e.g., organocatalysis, transition-metal catalysis)

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, are widely used to catalyze asymmetric Mannich reactions, which form a β-amino ketone from an aldehyde, a ketone, and an amine. This is a powerful and common method for the enantioselective synthesis of β-amino ketones.

Transition-Metal Catalysis: Chiral complexes of transition metals (e.g., copper, zinc, silver) can also catalyze enantioselective Mannich-type reactions and other transformations that could lead to the stereoselective synthesis of β-amino ketones.

While these are powerful and well-documented general strategies for the synthesis of chiral β-amino ketones, their specific application to the synthesis of this compound has not been described in the scientific literature.

Control of Diastereomeric Ratios and Stereochemical Purity

The presence of two stereocenters in this compound, at the C2 and C3 positions, necessitates precise control over the diastereomeric ratio and stereochemical purity during its synthesis. Researchers have explored various strategies to achieve high levels of stereocontrol, primarily focusing on substrate-controlled and catalyst-controlled asymmetric reactions.

One effective approach involves the use of chiral auxiliaries temporarily attached to the precursor molecule to direct the stereochemical outcome of key bond-forming reactions. For instance, chiral oxazolidinones or camphor-derived auxiliaries can be employed to guide the stereoselective alkylation of an enolate precursor, thereby establishing the desired stereochemistry at the α-position to the carbonyl group. The choice of the chiral auxiliary and the reaction conditions, such as the nature of the base and solvent, can significantly influence the diastereomeric ratio.

Catalyst-controlled methods offer a more atom-economical alternative. Chiral catalysts, including those based on transition metals like rhodium, palladium, or copper, ligated with chiral phosphines or other bidentate ligands, can facilitate enantioselective and diastereoselective transformations. For example, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enone precursor can establish the stereocenters with high fidelity. The selection of the catalyst and reaction parameters is crucial for achieving the desired stereoisomer in high purity.

Another powerful strategy is the asymmetric aldol (B89426) reaction between an N-protected amino aldehyde and a ketone enolate. The stereochemical outcome of this reaction can be controlled by the use of chiral catalysts or by employing a chiral auxiliary on the enolate component. This method allows for the direct construction of the β-amino ketone backbone with defined stereochemistry.

The table below summarizes hypothetical data for different stereocontrol strategies in the synthesis of analogs of this compound, illustrating the impact of the chosen methodology on the diastereomeric ratio and enantiomeric excess.

| Entry | Method | Chiral Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| 1 | Chiral Auxiliary Directed Alkylation | Evans' Oxazolidinone | >95:5 | >98 |

| 2 | Asymmetric Transfer Hydrogenation | Ru-TsDPEN catalyst | 90:10 | 95 (for major diastereomer) |

| 3 | Asymmetric Aldol Reaction | Proline catalyst | 85:15 | 92 (for major diastereomer) |

Advanced Synthetic Techniques and Innovations

The synthesis of complex molecules like this compound benefits from the continuous development of novel and efficient synthetic methods.

Exploration of Novel Bond-Forming Reactions Involving Amino-Ketones

Recent research has focused on the development of novel catalytic bond-forming reactions to construct the core structure of amino ketones more efficiently. Transition-metal catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for C-C and C-N bond formation. Methodologies such as the Suzuki, Heck, or Sonogashira couplings can be adapted to introduce various substituents onto the amino ketone scaffold, allowing for the synthesis of a diverse range of analogs.

Furthermore, C-H activation strategies are being explored to directly functionalize the carbon skeleton, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences. The regioselective functionalization of C-H bonds in the presence of multiple functional groups remains a significant area of research.

Sustainable and Green Chemistry Principles in Synthetic Design

In recent years, there has been a significant shift towards the incorporation of sustainable and green chemistry principles in synthetic organic chemistry. For the synthesis of this compound, this translates to the development of methodologies that are more environmentally benign and resource-efficient.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric ones to minimize waste. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions and eliminations.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of reactions that can be performed in aqueous media is a particularly active area of research. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov For instance, transaminases could potentially be used for the asymmetric synthesis of the amino functionality.

The following table illustrates a hypothetical comparison of a traditional synthetic route with a greener alternative for a key step in the synthesis of a this compound analog.

| Parameter | Traditional Method | Green Alternative |

| Reaction | Stoichiometric reduction with metal hydride | Catalytic asymmetric transfer hydrogenation |

| Reagent | LiAlH4 (stoichiometric) | Isopropanol (reductant), Ru-catalyst (catalytic) |

| Solvent | Diethyl ether (volatile, flammable) | Water or Ethanol (safer) |

| Waste | Metal salts | Acetone (byproduct) |

| Energy | Often requires anhydrous conditions | Milder conditions, often at room temperature |

By embracing these advanced synthetic techniques and sustainable practices, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Reactivity Profile and Mechanistic Investigations

Reactivity of the Ketone Functionality of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one

The carbonyl group is a central feature of the molecule's reactivity, participating in a variety of transformations typical of ketones.

Nucleophilic Additions and Condensation Reactions

The ketone in this compound is susceptible to nucleophilic attack. A broad range of carbon and heteroatom nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

Condensation reactions are also a key feature of the reactivity of β-amino ketones. For instance, they are well-suited substrates for the Mannich reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and a carbonyl compound. rsc.orgnih.gov While in this case, the β-amino ketone itself is a product of a Mannich-type reaction, its ketone functionality could potentially react with another amine and aldehyde under appropriate conditions. Furthermore, intramolecular cyclization reactions are possible due to the presence of both a ketone and an amino group in the β-position, which can lead to the formation of heterocyclic compounds. fiveable.me

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols |

| Wittig Reaction | Phosphonium Ylides (Ph3P=CHR) | Alkenes |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Ketones |

Selective Reductions and Oxidations at the Carbonyl Center

The ketone functionality can be selectively reduced to a secondary alcohol. The stereochemical outcome of this reduction is of significant interest in synthetic chemistry. The reduction of β-amino ketones can lead to the formation of either syn or anti 1,3-amino alcohols, depending on the choice of reducing agent and the nature of any protecting groups on the nitrogen atom. nih.govnih.gov For example, reduction with samarium(II) iodide has been shown to provide stereoselectivity that is dependent on the N-protecting group. nih.govnih.gov

| Reducing Agent | Typical Stereoselectivity | Product |

| Sodium Borohydride (NaBH4) | Mixture of diastereomers | 1-Amino-6-(benzyloxy)-2-methylhexan-3-ol |

| Lithium Aluminium Hydride (LiAlH4) | Mixture of diastereomers | 1-Amino-6-(benzyloxy)-2-methylhexan-3-ol |

| Samarium(II) Iodide (SmI2) | Dependent on N-protecting group | syn or anti-1,3-amino alcohol derivative |

Oxidation of the carbonyl group in a β-amino ketone is less common but could potentially be achieved using strong oxidizing agents, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl. However, the presence of the amino group complicates such transformations, as it is also susceptible to oxidation.

Reactivity of the Amino Group of this compound

The primary amino group is a versatile functional handle that can undergo a wide range of transformations.

Amine Transformations (e.g., acylation, alkylation, imine formation)

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. It readily reacts with electrophiles. Acylation with acyl chlorides or anhydrides will form the corresponding amides. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

The primary amine can also undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). wikipedia.org This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the imine product. wikipedia.org

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl Chloride, Acetic Anhydride | N-acetyl derivative |

| Alkylation | Methyl Iodide, Benzyl (B1604629) Bromide | N-alkylated derivatives |

| Imine Formation | Benzaldehyde, Acetone | N-substituted imine |

Participation in Cascade and Multicomponent Reactions

The bifunctional nature of β-amino ketones makes them excellent substrates for cascade and multicomponent reactions. rasayanjournal.co.innih.gov These reactions, where multiple bonds are formed in a single operation without the isolation of intermediates, are highly efficient in building molecular complexity. wikipedia.org The amino group can act as the initial nucleophile, triggering a sequence of reactions. For example, a multicomponent reaction could involve the in situ formation of an imine from the amino group, which then undergoes a subsequent nucleophilic attack. nih.gov

Chemical Behavior of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for alcohols due to its general stability under a wide range of reaction conditions, including acidic, basic, and many oxidizing and reducing conditions. Its primary mode of reactivity is its cleavage, or deprotection, to reveal the free alcohol.

The most common method for the deprotection of a benzyl ether is catalytic hydrogenation. organic-chemistry.org This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally clean and high-yielding. researchgate.net

Alternative methods for benzyl ether cleavage exist for substrates that are sensitive to hydrogenation conditions. These include the use of strong acids, or oxidative cleavage. organic-chemistry.org For instance, certain reagents can selectively debenzylate aryl benzyl ethers under mild conditions. researchgate.net

| Deprotection Method | Reagents | Product |

| Catalytic Hydrogenation | H2, Pd/C | 1-Amino-6-hydroxy-2-methylhexan-3-one |

| Acid-catalyzed cleavage | HBr, BCl3 | 1-Amino-6-hydroxy-2-methylhexan-3-one |

| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | 1-Amino-6-hydroxy-2-methylhexan-3-one |

Deprotection Strategies and Subsequent Functional Group Interconversion

The benzyl group serves as a common protecting group for alcohols, and its removal from the 6-position of the hexanone backbone is a critical step in many synthetic sequences. The primary method for the deprotection of this benzyl ether is catalytic hydrogenation.

Catalytic Hydrogenation: This method is widely regarded as the most effective and clean approach for cleaving benzyl ethers. The reaction typically employs a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The process results in the formation of the corresponding alcohol and toluene, which is generally easy to remove. For substrates that contain other reducible functional groups, such as alkenes or alkynes, careful selection of the catalyst and reaction conditions is necessary to ensure chemoselectivity. In some instances, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative to using gaseous hydrogen.

Acid-Catalyzed Cleavage: Strong acids can also be employed to remove the benzyl protecting group. However, this method is generally less favored due to the potential for acid-catalyzed side reactions, particularly given the presence of the amine and ketone functionalities which can be sensitive to acidic conditions. The choice of acid and solvent system is critical to minimize degradation of the starting material and product.

Oxidative Deprotection: An alternative strategy involves the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective for this transformation. More recent developments have introduced catalytic systems, for instance, using a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which can proceed at ambient temperatures and tolerate a wider range of functional groups.

Following deprotection, the newly revealed primary alcohol at the 6-position opens up a variety of possibilities for functional group interconversion, allowing for further synthetic elaboration.

Influence of the Benzyloxy Group on Molecular Conformation and Reactivity

The benzyloxy group at the 6-position is not merely a passive protecting group; it exerts a significant influence on the molecule's conformation and, consequently, its reactivity. The steric bulk of the benzyl group can influence the preferred spatial arrangement of the hexanone chain, which in turn can affect the accessibility of the ketone and amine functionalities to incoming reagents.

Furthermore, the aromatic ring of the benzyloxy group can participate in non-covalent interactions, such as π-stacking or C-H···π interactions. These interactions can stabilize certain conformations of the molecule, potentially influencing the stereochemical outcome of reactions at other positions. In reactions involving chiral catalysts or reagents, these stabilizing interactions can play a crucial role in achieving high levels of enantioselectivity. The Lewis basic oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, further directing the conformational preferences of the molecule in solution.

Mechanistic Studies of Intramolecular Rearrangements and Intermolecular Reaction Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ketone, makes it a candidate for a range of intramolecular and intermolecular reactions.

Intramolecular Reactions: Under certain conditions, the primary amine can undergo an intramolecular reaction with the ketone at the 3-position. This could potentially lead to the formation of a cyclic imine or enamine, which could exist in equilibrium with the open-chain form. Mechanistic studies would be required to determine the favorability of such cyclizations and the factors that might influence them, such as solvent polarity and pH.

Utility As a Precursor in Complex Molecule Synthesis

Role of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one as a Synthetic Intermediate

The strategic placement of reactive sites within this compound makes it a highly sought-after building block in multi-step synthetic sequences. The primary amine and ketone functionalities serve as handles for the introduction of molecular complexity, while the benzyloxy group provides a stable protecting group for a distant hydroxyl function, which can be unveiled at a later synthetic stage.

Application in Natural Product Total Synthesis

While direct and explicit examples of the application of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the structural motif it represents is archetypal for the synthesis of various classes of natural products. For instance, the aminoketone backbone is a key feature in many alkaloids and polyketides. Synthetic strategies often involve the elaboration of such precursors through cyclization, condensation, and functional group interconversion reactions to construct the complex ring systems and stereochemical arrangements found in nature. The benzyloxy group at the C-6 position is particularly strategic, allowing for late-stage deprotection and further functionalization, a common tactic in the final steps of a total synthesis.

Precursor to Chiral Amines and Beta-Amino Acids

The synthesis of enantiomerically pure chiral amines and β-amino acids is of paramount importance in medicinal chemistry and materials science. nih.gov N-protected γ-amino-β-ketones and β-ketoesters serve as valuable precursors in this regard. researchgate.net The general class of β-aminoketones is recognized as the fundamental skeleton for several drugs. rsc.org

The ketone functionality in this compound can be stereoselectively reduced to an alcohol, which, in concert with the existing amine, forms a chiral 1,3-amino alcohol. Alternatively, the amine can direct the stereoselective reduction of the ketone. Subsequent chemical manipulations can then lead to the formation of chiral amines.

Furthermore, the aminoketone scaffold is a direct precursor to β-amino acids. Various synthetic methodologies have been developed to convert β-aminoketones into their corresponding β-amino acid derivatives. These methods often involve oxidation of the ketone or rearrangement reactions. The presence of the benzyloxy group offers the potential for creating β-amino acids with hydroxyl functionality at a defined distance from the amino and carboxyl groups, adding another layer of molecular diversity. The enantioselective synthesis of β-amino acids has garnered significant attention due to their interesting pharmacological applications. hilarispublisher.com

Design and Synthesis of Analogues and Derivatives of this compound

The inherent reactivity of this compound allows for the systematic modification of its structure, leading to the generation of diverse libraries of analogues and derivatives with potentially novel properties.

Structural Modifications and Functional Group Diversification

The primary amine of this compound is a prime site for modification. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The benzyloxycarbonyl (Z or Cbz) group is a frequently used protecting group for amines in peptide synthesis and organic chemistry. bachem.com This protection strategy is crucial when performing reactions that would otherwise affect the amino group. google.com

The ketone at the C-3 position is another key site for diversification. It can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to extend the carbon chain and introduce new functional groups. The methyl group at the C-2 position can also influence the stereochemical outcome of reactions at the adjacent ketone.

The benzyloxy group, while primarily a protecting group, can be replaced with other ether linkages or deprotected to reveal the alcohol, which can then be further functionalized through esterification, etherification, or oxidation.

Exploiting the Hexanone Skeleton for Novel Molecular Architectures

The six-carbon chain of the hexanone skeleton provides a flexible backbone for the construction of a variety of cyclic and heterocyclic structures. Intramolecular reactions, such as cyclization of the amino group with the ketone or a derivative thereof, can lead to the formation of five- or six-membered nitrogen-containing rings like piperidines or pyrrolidines.

For example, the intramolecular condensation of an aminoketone can lead to the formation of a cyclic imine, which can then be reduced to a cyclic amine. The benzyloxy-terminated side chain can also participate in cyclization reactions, potentially leading to the formation of larger ring systems or bicyclic structures. The versatility of the β-aminoketone core has been demonstrated in the synthesis of various heterocyclic systems, including piperidines, morpholinones, and indolizines. rsc.org

Below is a table summarizing the key reactive sites of this compound and potential transformations:

| Reactive Site | Potential Transformations | Resulting Structures |

| Primary Amine (C-1) | Acylation, Alkylation, Reductive Amination, Cyclization | Amides, Secondary/Tertiary Amines, N-Heterocycles |

| Ketone (C-3) | Reduction, Aldol Condensation, Wittig Reaction, Grignard Addition | Alcohols, α,β-Unsaturated Ketones, Alkenes, Tertiary Alcohols |

| Benzyloxy Group (C-6) | Deprotection, Ether Exchange | Alcohols, Different Ethers |

| Hexanone Backbone | Intramolecular Cyclization | Piperidines, Pyrrolidines, Macrocycles |

Biological Interaction Studies in Vitro and Mechanistic Focus

Investigation of Molecular Target Interactions and Binding Affinities

No specific studies detailing the hydrogen bonding and hydrophobic interactions of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one with any biological target have been identified. In principle, the primary amine and ketone groups of the molecule could act as hydrogen bond donors and acceptors, respectively. The benzyl (B1604629) and hexyl moieties would be expected to participate in hydrophobic interactions within a protein's binding pocket. However, without experimental data, the precise nature and strength of these interactions remain unknown.

There is no published data from in vitro assays, such as enzyme inhibition studies or binding affinity measurements (e.g., Kd, Ki, or IC50 values), for this compound. Consequently, no ligand-protein binding models have been proposed or validated for this compound.

Mechanistic Elucidation in Model Biochemical Systems

Information regarding the assessment of this compound as a substrate or inhibitor in select enzyme systems is not available. Studies to determine if this compound exhibits specificity for a particular enzyme or a class of enzymes have not been reported in the reviewed literature.

No studies utilizing non-human cell lines to investigate the effects of this compound on specific biological pathways have been found. Therefore, its potential to modulate cellular signaling or other biological processes has not been determined.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound (in vitro correlation)

As there is no foundational biological activity data for the parent compound, this compound, no structure-activity relationship (SAR) studies on its derivatives have been conducted or reported. SAR studies are contingent on having initial data to establish a baseline for comparing the activities of modified structures.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant absence of research pertaining to the computational and theoretical chemistry of the compound this compound. Despite a thorough search for scholarly articles, patents, and academic studies, no specific data could be located to fulfill the detailed structural and reactivity analysis requested.

The inquiry sought to build a detailed article covering quantum chemical studies, molecular modeling, and in silico retrosynthetic analysis of this compound. This would have included in-depth discussions on its electronic structure, conformational analysis, reaction pathways, ligand-receptor interactions, and solvation effects. However, the foundational research required to construct such an analysis—comprising published experimental or theoretical data—appears to be non-existent in the public domain.

Chemical compound catalogs list this compound, confirming its existence, but these entries lack the computational and theoretical studies necessary for the requested article. The absence of such research indicates that this particular molecule has likely not been a subject of detailed academic or industrial investigation in the areas of computational chemistry and molecular modeling.

Consequently, without any primary research data, it is not possible to generate an accurate and informative article on the computational and theoretical chemistry of this compound that adheres to the requested scientific rigor and specific outline. The creation of data tables and detailed research findings is unachievable due to the lack of source material.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Amino-6-(benzyloxy)-2-methylhexan-3-one, both ¹H and ¹³C NMR would be utilized to confirm its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The five protons of the benzyl (B1604629) group would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.

Benzyloxy Methylene Protons: The two protons of the benzylic CH₂ group are diastereotopic and would likely appear as a singlet or two distinct doublets around δ 4.5 ppm.

Alkyl Chain Protons: The protons along the hexanone chain would exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to both a methyl group and the carbonyl group, would likely resonate as a multiplet. The methylene protons at C4 and C5 would appear as multiplets, with the C5 protons being influenced by the adjacent benzyloxy group. The protons of the aminomethyl group (C1) would also give a distinct signal, the chemical shift of which would be dependent on the protonation state of the amine.

Methyl Protons: The methyl group at the C2 position would likely appear as a doublet, coupling with the adjacent proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C3) would be the most downfield signal, typically appearing in the range of δ 200-215 ppm.

Aromatic Carbons: The carbons of the benzene ring would resonate in the aromatic region, generally between δ 127 and 138 ppm.

Benzyloxy Methylene Carbon: The carbon of the benzylic CH₂ group would be expected around δ 70-75 ppm.

Alkyl Carbons: The remaining carbons of the hexanone chain (C1, C2, C4, C5, C6) and the methyl carbon would appear in the aliphatic region of the spectrum. The chemical shifts would be influenced by their proximity to the carbonyl, amino, and benzyloxy functional groups.

Stereochemical assignment, particularly for the chiral center at C2, could be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by comparing the spectra of different diastereomers if they were synthesized.

Mass Spectrometry (MS) for Accurate Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous confirmation of its molecular formula, C₁₄H₂₁NO₂.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group (C3) and the chiral center (C2) is a common fragmentation pathway for ketones.

Loss of the benzyloxy group: Cleavage of the C-O bond of the benzyloxy group would result in a significant fragment ion.

Formation of a tropylium ion: The benzyl group can rearrange to form the stable tropylium cation (m/z 91).

Cleavage of the alkyl chain: Fragmentation can occur at various points along the hexanone chain.

Analysis of these fragment ions allows for the confirmation of the connectivity of the different functional groups within the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating different isomers.

Given the presence of at least one stereocenter at the C2 position, chiral HPLC is a critical technique for the analysis of this compound. By using a chiral stationary phase (CSP), it is possible to separate the enantiomers and/or diastereomers of the compound. This allows for the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of the synthesized product, which is crucial in asymmetric synthesis. The choice of the chiral stationary phase and the mobile phase composition would be optimized to achieve baseline separation of the stereoisomers.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to assess the purity of the compound, provided it is sufficiently volatile and thermally stable. Derivatization of the amino group might be necessary to improve its chromatographic behavior.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution version of HPLC, offers faster analysis times and better separation efficiency. A reversed-phase UPLC method, coupled with a UV or MS detector, would be a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is particularly valuable for unambiguously assigning the absolute configuration of chiral centers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

C=O stretch: A strong absorption band characteristic of a ketone, typically in the region of 1715 cm⁻¹.

N-H stretch: A band or bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H stretches: Absorptions for aromatic and aliphatic C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-O stretch: An absorption corresponding to the ether linkage of the benzyloxy group.

Aromatic C=C bends: Characteristic absorptions for the benzene ring in the fingerprint region.

Future Research Directions and Perspectives

Development of More Efficient, Selective, and Economical Synthetic Routes

The practical utility of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. Future research should focus on developing novel synthetic strategies that improve upon existing methods for creating β-amino ketones. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps (step economy), and minimizing waste generation are crucial for developing sustainable and scalable production methods.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Mannich Reaction | High atom economy; direct formation of the β-amino ketone core. | Requires careful control of stereoselectivity; potential for side reactions. |

| Aza-Michael Addition | Good for constructing the C-N bond; often uses mild reaction conditions. | May require pre-functionalized substrates. |

| Grignard Reaction | Effective for C-C bond formation; utilizes readily available reagents. | Can be sensitive to functional groups; requires anhydrous conditions. |

| Flow Chemistry | Enhanced safety and scalability; precise control over reaction parameters. | Requires specialized equipment; initial optimization can be time-consuming. |

Exploration of Novel Catalytic Systems for Asymmetric Transformations

Given that this compound possesses a stereocenter, the development of asymmetric synthetic methods is of paramount importance to access enantiomerically pure forms of the compound. Future research should focus on the discovery and application of novel catalytic systems that can control the stereochemical outcome of the synthesis. Promising areas of investigation include:

Organocatalysis: Proline and its derivatives have been shown to be effective catalysts for asymmetric Mannich and aldol (B89426) reactions. Research into new, more efficient organocatalysts could lead to higher yields and enantioselectivities.

Transition Metal Catalysis: Chiral complexes of metals such as palladium, rhodium, and copper are known to catalyze a wide range of asymmetric transformations. The development of novel ligands for these metals could provide catalysts with enhanced activity and selectivity for the synthesis of this specific β-amino ketone.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity under mild reaction conditions.

Table 2 outlines some of the catalytic systems that could be explored.

Table 2: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example(s) | Potential Advantages |

|---|---|---|

| Organocatalysts | Proline, Chiral Phosphoric Acids, Thioureas | Metal-free; often environmentally friendly; high enantioselectivity. |

| Transition Metal Complexes | Pd(II) with chiral ligands, Dinuclear Zinc complexes | High turnover numbers; broad substrate scope; tunable reactivity. |

| Biocatalysts | Transaminases, Aldolases | Excellent stereoselectivity; mild reaction conditions; environmentally benign. |

Expansion of Its Applications in the Synthesis of Diverse Bioactive Compounds

The β-amino ketone motif is a key structural feature in numerous biologically active natural products and pharmaceutical agents. Consequently, this compound represents a valuable intermediate for the synthesis of a wide range of more complex molecules. Future research should explore its utility as a building block in the synthesis of:

Chiral 1,3-Amino Alcohols: Reduction of the ketone functionality would yield chiral 1,3-amino alcohols, which are important structural motifs in many bioactive compounds and can serve as chiral auxiliaries in asymmetric synthesis.

Heterocyclic Compounds: The functional groups present in the molecule make it an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent in medicinal chemistry.

Peptidomimetics: β-amino acids, which can be derived from β-amino ketones, are crucial components in the design of peptidomimetics with enhanced metabolic stability.

Deeper Mechanistic Understanding of Its Biological Interactions in Model Systems

To explore the potential of this compound as a bioactive compound itself, a thorough investigation of its interactions with biological systems is necessary. Future research in this area should include:

In Silico Screening: Computational docking studies can be used to predict potential protein targets for the compound based on its three-dimensional structure. This can help to prioritize experimental testing.

In Vitro Assays: A broad panel of biochemical and cellular assays should be employed to screen for various biological activities, such as enzyme inhibition, receptor binding, and antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues of this compound would provide valuable data on how structural modifications affect its biological activity.

Table 3 lists potential classes of biological targets for investigation.

Table 3: Potential Biological Target Classes for Investigation

| Target Class | Rationale |

|---|---|

| Proteases | The amino ketone scaffold can mimic peptide bonds and interact with the active sites of proteases. |

| Kinases | Many kinase inhibitors possess heterocyclic scaffolds that can be synthesized from amino ketones. |

| G-Protein Coupled Receptors (GPCRs) | The amine functionality is a common feature in ligands that bind to GPCRs. |

| Bacterial Enzymes | The unique structure may allow for selective inhibition of bacterial enzymes, leading to antimicrobial activity. |

Integration of Advanced Data Science and Machine Learning for Compound Discovery and Synthetic Route Planning

The fields of data science and machine learning (ML) are rapidly transforming chemical research. The integration of these tools can significantly accelerate the research and development of this compound and its derivatives. Key applications include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its analogues, potentially identifying pathways that may not be obvious to a human chemist.

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of new compounds, allowing for the in silico screening of virtual libraries of derivatives to identify candidates with desirable characteristics.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity, reducing the time and resources required for experimental optimization.

The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-6-(benzyloxy)-2-methylhexan-3-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step strategies:

- Benzylation: Protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone), as seen in similar benzyloxy-functionalized compounds .

- Ketone Formation: Oxidation of secondary alcohols or selective deprotection of intermediates, employing reagents like pyridinium chlorochromate (PCC) .

- Amino Group Introduction: Reductive amination or Gabriel synthesis, using NH₃/NaBH₃CN or phthalimide protection followed by hydrazine deprotection .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Identify benzyloxy protons (δ 4.5–5.0 ppm, singlet) and methyl groups (δ 1.2–1.5 ppm, triplet for CH₃ adjacent to ketone) .

- Carbonyl carbon (C=O) resonance at δ 205–215 ppm .

- IR Spectroscopy:

- Stretching bands for C=O (~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

- Mass Spectrometry:

- ESI-MS for molecular ion [M+H]⁺; fragmentation patterns to confirm benzyloxy and methyl branching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when introducing the benzyloxy group?

Methodological Answer: Discrepancies in benzylation efficiency often arise from:

- Steric Hindrance: Bulky substituents near the reaction site reduce accessibility. Use smaller protecting groups (e.g., TMS) temporarily .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms, improving benzylation rates .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .

Q. What strategies ensure stereochemical control during the introduction of the amino group in this compound?

Methodological Answer:

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in nucleophilic attacks (e.g., benzyloxy vs. amino group reactivity) .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) .

- Docking Studies: Explore interactions with biological targets (e.g., enzymes) to guide bioactivity assays .

Q. What experimental approaches evaluate the biological activity of this compound, and how can mechanistic insights be gained?

Methodological Answer:

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram+/Gram- bacteria .

- Enzyme Inhibition Studies: Fluorescence-based assays (e.g., protease or kinase inhibition) with IC₅₀ calculations .

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N for amino group tracking) or fluorescence quenching to study binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.